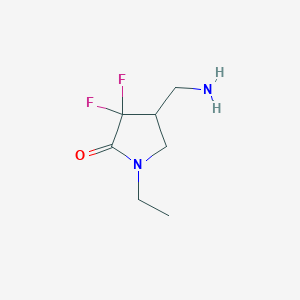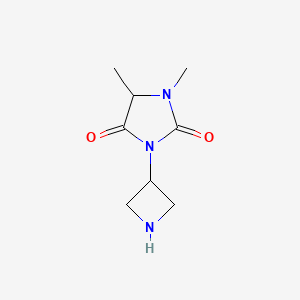
1-(2,4-Difluoro-6-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,4’-Difluoro-6’-nitroacetophenone: is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to an acetophenone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’-Difluoro-6’-nitroacetophenone typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of a difluorobenzene derivative followed by acylation to introduce the acetophenone moiety. The reaction conditions often require the use of strong acids like nitric acid for nitration and catalysts such as aluminum chloride for the acylation step .
Industrial Production Methods: Industrial production of 2’,4’-Difluoro-6’-nitroacetophenone may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 2’,4’-Difluoro-6’-nitroacetophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The acetophenone moiety can be oxidized to carboxylic acids using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2’,4’-Difluoro-6’-aminoacetophenone.
Substitution: Various substituted acetophenones depending on the nucleophile used.
Oxidation: 2’,4’-Difluoro-6’-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry: 2’,4’-Difluoro-6’-nitroacetophenone is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of pharmaceuticals .
Industry: In the industrial sector, 2’,4’-Difluoro-6’-nitroacetophenone is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2’,4’-Difluoro-6’-nitroacetophenone involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound useful in research and industrial applications .
Comparación Con Compuestos Similares
2’,4’-Difluoroacetophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Chloro-2’,4’-difluoroacetophenone: Contains a chlorine atom instead of a nitro group, leading to different reactivity and applications.
Uniqueness: 2’,4’-Difluoro-6’-nitroacetophenone is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various applications .
Propiedades
IUPAC Name |
1-(2,4-difluoro-6-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO3/c1-4(12)8-6(10)2-5(9)3-7(8)11(13)14/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMMAVQFUYVQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-amino-3-methyl-4-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B14870187.png)
![(2R)-2-[(Methylsulfonyl)amino]propanoic acid](/img/structure/B14870194.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-(7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl)propan-2-yloxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B14870200.png)







